Boc-D-Phe(4-CN)-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
146727-62-0 |
|---|---|
Molecular Formula |
C15H17N2O4- |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/p-1/t12-/m1/s1 |
InChI Key |
RMBLTLXJGNILPG-GFCCVEGCSA-M |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)[O-] |
Synonyms |
146727-62-0; Boc-D-4-Cyanophenylalanine; Boc-D-Phe(4-CN)-OH; (R)-N-BOC-4-CYANOPHENYLALANINE; Boc-4-cyano-D-phenylalanine; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; ST50826113; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; Boc-D-4-Cyanophe; AC1Q1MTM; AC1MC19I; Boc-p-cyano-D-phenylalanine; 14987_ALDRICH; SCHEMBL3450109; 14987_FLUKA; MolPort-002-344-038; RMBLTLXJGNILPG-GFCCVEGCSA-N; ZINC2567680; ANW-74726; CB-480; AKOS015836561; AM82777; AJ-41453; AK-33325; KB-48228 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Boc D Phe 4 Cn Oh
Stereoselective Synthesis of Boc-D-Phe(4-CN)-OH Precursors
The synthesis of this compound begins with obtaining the D-phenylalanine scaffold in an enantiomerically pure form.
Enantioselective Approaches to D-Phenylalanine Scaffolds
The production of enantiomerically pure D-phenylalanine or its precursors is crucial for synthesizing chiral molecules like this compound. Various methods are employed to achieve this stereochemical control.
Enzymatic Synthesis: Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes capable of catalyzing the interconversion of cinnamic acids and L-phenylalanines. While wild-type PALs primarily produce L-phenylalanines, research has explored engineered variants and cascade processes to synthesize D-phenylalanines from cinnamic acids or to deracemize racemic phenylalanine precursors nih.govnih.govrsc.orgresearchgate.net. For instance, a chemoenzymatic cascade involving PAL and other enzymes can convert L-phenylalanine into D-phenylalanine with high enantiomeric excess nih.govrsc.org.
Asymmetric Chemical Synthesis: Chemical methods for D-phenylalanine synthesis include asymmetric hydrogenation of dehydroamino acid derivatives using chiral catalysts sioc-journal.cnrenyi.hu, asymmetric alkylation, and asymmetric catalysis google.com. Chiral phase-transfer catalysts have also been utilized for the synthesis of D-phenylalanine through the benzylation of N-benzylideneglycine ester derivatives sioc-journal.cn.
Resolution of Racemates: Traditional methods involve the resolution of racemic DL-phenylalanine using chiral resolving agents or enzymatic methods google.com. Crystallization-induced asymmetric transformation (CIAT) is another strategy that can yield enantiomerically pure amino acids ut.ac.ir.
Incorporation of the 4-Cyano Moiety
The introduction of the cyano group at the para position of the phenylalanine phenyl ring is a critical step.
Aromatic Functionalization Techniques
The cyano group can be incorporated onto the phenylalanine scaffold through various aromatic functionalization techniques.
Cyanation Reactions: Direct cyanation of aromatic compounds, including phenylalanine derivatives, can be achieved through methods like palladium-catalyzed cyanation or photoredox catalysis scielo.brresearchgate.net. For instance, aromatic C-H functionalization using photoredox catalysis allows for the direct introduction of nitrile groups onto arenes scielo.br. While specific literature detailing the direct cyanation of phenylalanine at the para position to yield 4-cyanophenylalanine is less explicit in the provided search results, the general methodologies for aromatic cyanation are well-established. Precursors such as 4-cyanobenzyl bromide can also be used to build the 4-cyanophenylalanine structure chemicalbook.com. In some synthetic routes, a nitro group at the para position of phenylalanine derivatives can be converted to a cyano group nih.gov.
tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, especially in peptide synthesis.
Role of Boc Group in Synthetic Reactivity and Stability
The Boc group provides crucial protection for the alpha-amino group of phenylalanine during synthetic manipulations.
Stability and Reactivity: The Boc group is known for its stability towards a broad range of reaction conditions, including nucleophiles, bases, and catalytic hydrogenation organic-chemistry.orgchemistrysteps.comresearchgate.netrsc.orgwikipedia.org. This stability allows for selective chemical transformations on other parts of the molecule without affecting the protected amine. It is particularly stable under alkaline conditions and compatible with various coupling reagents used in peptide synthesis .
Introduction and Removal: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) chemistrysteps.comwikipedia.orgnumberanalytics.com. Deprotection is readily achieved under mild acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol (B129727) organic-chemistry.orgchemistrysteps.comwikipedia.org. The mechanism of deprotection involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which then leaves, regenerating the free amine and releasing carbon dioxide chemistrysteps.com. Scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes used to prevent alkylation by the tert-butyl cation wikipedia.org.
Orthogonal Protection: The Boc group's acid lability makes it orthogonal to base-labile protecting groups like Fmoc, enabling selective deprotection strategies in complex syntheses organic-chemistry.org.
Advanced Derivatization of this compound
Once synthesized, this compound can undergo further derivatization to create more complex molecules.
Peptide Coupling: The primary application of this compound is in peptide synthesis, where it is coupled with other amino acids or peptide fragments. The carboxylic acid group of this compound can be activated using standard peptide coupling reagents (e.g., DCC, HOBt, HATU) to form an amide bond with the amino group of another amino acid sigmaaldrich.com. The Boc group on the N-terminus remains intact during these coupling reactions and is removed later in the synthesis.
Modification of the Cyano Group: The cyano group itself can be a site for further chemical modification. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, offering pathways to diverse chemical structures scielo.brsmolecule.comd-nb.info. For instance, the cyano group can be converted into an amidine function nih.gov.
Functionalization of the Carboxylic Acid: The carboxylic acid moiety can be esterified, reduced to an alcohol, or converted into other activated species (e.g., acid chlorides, active esters) for further reactions, such as amide bond formation.
Data Table: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈N₂O₄ | sigmaaldrich.comadvancedchemtech.comfishersci.bescbt.comglentham.comchemimpex.com |
| Molecular Weight | 290.31 g/mol | sigmaaldrich.comadvancedchemtech.comfishersci.bescbt.comglentham.comchemimpex.com |
| CAS Number | 146727-62-0 | sigmaaldrich.comadvancedchemtech.comfishersci.bescbt.comglentham.comchemimpex.com |
| Assay | ≥97.0% (TLC), ≥100% (HPLC) | sigmaaldrich.comchemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 154 - 157 °C | chemimpex.com |
| Optical Rotation | [α]²⁰<0xE1><0xB5><0xA0> = -8 ± 1° (C=1.034% in MeOH) | chemimpex.com |
| SMILES String | CC(C)(C)OC(=O)NC@HC(O)=O | sigmaaldrich.com |
| InChI Key | RMBLTLXJGNILPG-GFCCVEGCSA-N | sigmaaldrich.com |
| Storage Conditions | Store at 0-8°C; Store in a cool, dry place, in a well sealed container. | fishersci.bechemimpex.com |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comchemicalbook.com |
Compound Name Table
this compound
N-tert-Butoxycarbonyl-4-cyano-D-phenylalanine
Boc-4-cyano-D-phenylalanine
Boc-p-Cyano-D-Phe-OH
(R)-Boc-2-amino-(4-cyanophenyl)propanoic acid
Boc-p-cyano-D-Phe-OH
Boc-d-4-cyanophenylalanine
R-2-tert-butoxycarbonyl amino-3-4-cyanophenyl propanoic acid
2R-2-tert-butoxycarbonyl amino-3-4-cyanophenyl propanoic acid
D-phenylalanine, 4-cyano-N-1,1-dimethylethoxy carbonyl
Boc-d-4-cyanophe
Boc-4-cyano-d-phe-oh
Boc-d-4-cn-phe-oh
4-Cyanophenylalanine (pCN-Phe)
D-Phenylalanine
L-Phenylalanine
Di-tert-butyl dicarbonate (Boc₂O)
Benzyloxycarbonyl (Cbz)
Trifluoroacetic acid (TFA)
Impact of 4-Cyano-D-Phenylalanine Residue on Peptide Conformation
The incorporation of modified amino acids into peptide sequences can significantly influence their three-dimensional structure, which is intrinsically linked to their biological function. The 4-cyano-D-phenylalanine residue, when integrated into a peptide chain, introduces specific electronic and steric properties that can modulate peptide conformation. The cyano group (-CN) is a polar, electron-withdrawing substituent that can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the peptide backbone and side chains smolecule.comrsc.org.
Development of Peptides with Altered Biological Activity
Specifically, the cyano group can act as a bioisostere or mimic the natural substrate of certain enzymes, enabling the design of potent enzyme inhibitors. This modification allows researchers to study enzyme function and develop novel therapeutic agents that target specific enzymatic pathways smolecule.com. Furthermore, the cyano group can serve as a functional handle for bioconjugation, facilitating the attachment of biomolecules to therapeutic agents for targeted delivery systems smolecule.com. The ability to monitor peptide behavior, such as amyloid formation, has also been demonstrated by incorporating the Phe(4-CN) residue, highlighting its utility in understanding peptide aggregation processes peptide.com. Additionally, Phe(4-CN) can function as a fluorescence donor in Förster Resonance Energy Transfer (FRET) pairs, aiding in the study of molecular interactions peptide.com.
Preparation of Peptides with D-4-Amidinophenylalanine and D-4-(Aminomethyl)phenylalanine Residues
This compound serves as a crucial precursor for the synthesis of peptides containing other valuable modified amino acid residues, such as D-4-amidinophenylalanine and D-4-(aminomethyl)phenylalanine peptide.compeptide.com. The cyano group in this compound can be chemically transformed into these functional groups after its incorporation into a peptide sequence.
For instance, the cyano group can be reduced to an aminomethyl group (-CH₂NH₂) or further derivatized to an amidine group (-C(=NH)NH₂) peptide.comresearchgate.netnih.govtandfonline.comnih.gov. These transformations are typically achieved through established synthetic methodologies, such as reduction reactions or conversion via thioamide intermediates researchgate.netnih.gov. The resulting amidinophenylalanine residues, in particular, are important pharmacophores found in potent enzyme inhibitors, such as those targeting thrombin tandfonline.comnih.gov. The ability to synthesize these complex residues from a readily available building block like this compound streamlines the development of peptidomimetics and peptide-based drugs with enhanced therapeutic properties.
Peptide-Based Drug Research and Optimization
This compound is a key component in the broader landscape of peptide-based drug research and optimization. Its versatility as a building block allows for the rational design of peptide therapeutics with improved characteristics. The integration of non-natural amino acids like 4-cyano-D-phenylalanine into peptide sequences is a common strategy to enhance drug efficacy, bioavailability, and specificity, as well as to improve stability and interaction with biological targets chemimpex.comchemimpex.combocsci.com.
Peptidomimetics, which often incorporate unnatural amino acids, offer advantages such as improved in vivo stability, enhanced potency, better oral absorption, and increased selectivity compared to their natural peptide counterparts sigmaaldrich.com. This compound contributes to these advancements by providing a means to introduce a functionalized aromatic residue that can be further modified or directly contribute to the desired pharmacological profile. This makes it an indispensable tool for researchers aiming to overcome the limitations often associated with traditional peptide drugs.
Strategies for Targeting Specific Biological Pathways
The strategic incorporation of this compound enables the design of peptides that precisely target specific biological pathways. By modifying the phenylalanine side chain with a cyano group, researchers can create peptides that act as inhibitors or modulators of key enzymes or receptors involved in disease processes chemimpex.combocsci.com. For example, the cyano group can mimic natural substrates, facilitating the design of enzyme inhibitors that block critical steps in metabolic or signaling pathways, particularly in areas like cancer therapy smolecule.comchemimpex.combocsci.com.
The development of thrombin inhibitors based on the amidinophenylalanine scaffold, which can be synthesized from cyano-phenylalanine derivatives, exemplifies this strategy. These inhibitors are designed to target the coagulation cascade, demonstrating the potential of modified amino acids to confer specificity and potency against particular biological targets tandfonline.comnih.gov.
Modifying Peptide Properties for Improved Efficacy and Selectivity
A primary advantage of utilizing this compound in peptide synthesis is its ability to modify peptide properties, leading to improved efficacy and selectivity chemimpex.com. The cyano group's electronic nature and potential for specific interactions can enhance a peptide's binding affinity to its target, thereby increasing its potency smolecule.combocsci.com. Furthermore, these modifications can improve the peptide's stability against enzymatic degradation and enhance its membrane permeability, contributing to better pharmacokinetic profiles and increased selectivity for desired biological responses bocsci.comsigmaaldrich.com.
The ability to fine-tune peptide properties through the incorporation of residues like 4-cyano-D-phenylalanine is crucial for optimizing drug candidates. This residue can contribute to improved stability, enhanced binding, and altered biological activity, making it a valuable component in the design of next-generation peptide therapeutics with superior efficacy and reduced off-target effects.
Investigation of Protein-Ligand Interactions
This compound plays a significant role in elucidating the mechanisms underlying protein-ligand recognition and function. Its modified structure allows for precise investigations into binding site dynamics and enzyme-substrate interactions.
The introduction of specific chemical modifications onto amino acid scaffolds, such as the cyano group in this compound, enables their use as probes to investigate protein binding sites. The cyano group, being an electronegative substituent, can subtly alter the electronic and steric properties of the phenylalanine side chain, thereby influencing its interaction with protein targets iris-biotech.de. By employing this compound as a control or comparator in studies, researchers can delineate the specific contributions of the para-cyano substitution and the D-configuration to binding affinity and specificity. For instance, in the context of molecularly imprinted polymers (MIPs), Boc-D-Phe-OH (a closely related compound) has been used as a control to understand the recognition behavior of imprinted sites, highlighting how enantiomeric differences influence binding mdpi.com. Similarly, the vibrational reporter capabilities of 4-cyano-L-phenylalanine (pCNPhe), the L-enantiomer of the core amino acid, have been demonstrated, showing minimal perturbation to native protein structures while providing valuable local environmental information nih.gov. This suggests that this compound can similarly serve as a minimally perturbative probe for studying protein binding pockets and conformational dynamics.
This compound contributes to understanding the intricate mechanisms of enzyme-substrate recognition. As a modified amino acid derivative, it can be incorporated into peptide sequences or used as a standalone molecule to probe the active sites of enzymes. Studies involving libraries of natural and unnatural amino acid substrates are crucial for determining enzyme specificity and kinetic parameters nih.gov. The presence of the cyano group and the D-configuration in this compound allows for detailed investigations into how these structural features influence an enzyme's ability to bind and process its substrates. For example, research into melanocortin receptors has shown that modifications at the phenyl ring of phenylalanine residues, including the introduction of cyano groups, can significantly alter ligand selectivity and activity nih.gov. This underscores the utility of this compound in dissecting the molecular basis of enzyme-ligand interactions and in profiling enzyme specificities.
Development of Bioactive Molecules
The unique chemical attributes of this compound make it a valuable building block in the design and synthesis of a range of bioactive molecules, particularly in medicinal chemistry and drug discovery.
This compound is employed in the design of molecules intended to inhibit or modulate the activity of various enzymes. Its structure can be incorporated into larger peptide or small molecule frameworks to create potent and selective enzyme inhibitors. For instance, derivatives of phenylalanine, including Boc-protected forms, are recognized for their role in developing enzyme inhibitors chemimpex.com. The specific modifications present in this compound can be strategically utilized to enhance binding affinity to target enzymes or to confer specific inhibitory profiles. Furthermore, the use of Boc-D-Phe derivatives in the synthesis of compounds that mimic natural substrates, such as in the context of phosphonate (B1237965) inhibitors for serine proteases, highlights their importance in this field google.com.
The compound finds application in the development of novel anti-tumor agents. Its incorporation into peptide-based drugs or drug delivery systems can enhance therapeutic efficacy and improve pharmacokinetic properties. Research into peptide therapeutics for cancer has shown that modified amino acids, like phenylalanine derivatives, can be crucial for achieving desired biological activity nih.govmdpi.com. For example, the use of Boc-protected phenylalanine derivatives in micellar drug delivery systems has been shown to improve the tolerance and anti-tumor efficacy of chemotherapeutic agents like docetaxel (B913) researchgate.net. The para-cyano substitution may further contribute to the pharmacological profile of such molecules, potentially by influencing interactions with cellular targets or improving metabolic stability.
Boc-D-Phe-OH, a closely related compound, has been explicitly identified as a reagent used in the synthesis of benzo[de] nih.govguidechem.comnapthyridinones, which function as PARP1 inhibitors guidechem.comchemicalbook.com. Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in DNA repair, and its inhibition is a significant strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair nih.govumanitoba.ca. While direct studies detailing the specific role of this compound in PARP1 inhibition are less prevalent in the initial search results, its structural similarity to Boc-D-Phe-OH, coupled with the known impact of phenyl ring modifications on ligand activity nih.gov, suggests its potential utility in this area. The cyano group could offer a means to fine-tune the binding interactions within the PARP1 active site, potentially leading to improved potency or selectivity. The broader development of PARP inhibitors, including those used in clinical trials, underscores the importance of such chemical scaffolds in oncology nih.govgoogle.combocsci.com.
Applications in Neuroscience Research
The unique structural features of this compound lend themselves to applications within neuroscience research, where it can serve as a probe to investigate complex biological systems.
Studies Related to Neurotransmitter Function
Research in neuroscience explores the role of modified amino acids like this compound in understanding neurotransmitter systems chemimpex.com. While direct studies on this specific compound's interaction with neurotransmitters are not extensively detailed in the provided search results, related phenylalanine derivatives have been implicated in modulating receptor activity smolecule.comnih.gov. The cyano group's electronic properties can influence binding affinities and signaling pathways, making it a potential tool for probing the mechanisms of neuroactive substances chemimpex.comsmolecule.com. For instance, phenylalanine itself is a precursor to catecholamine neurotransmitters mdpi.com. Derivatives of phenylalanine, including those with modifications on the phenyl ring, are investigated for their potential to influence receptor binding and neuronal signaling smolecule.comnih.gov.
Mechanisms of Action for Neurological Disorders
The application of this compound in understanding the mechanisms of neurological disorders is an emerging area. Its derivatives are explored for potential therapeutic applications, particularly in neurology smolecule.com. The compound's incorporation into peptides can lead to molecules with altered biological activities, which may be relevant for developing treatments targeting neurological pathways chemimpex.comsmolecule.com. The ability to design peptides with specific interactions, potentially influencing receptor activity or enzyme function within the central nervous system, highlights its potential in this domain smolecule.com.
Use in Analytical Chemistry for Amino Acid Derivative Quantification
This compound is also employed in analytical chemistry, primarily as a standard for the quantification and identification of amino acid derivatives in complex mixtures chemimpex.com. Its well-defined chemical structure and purity make it suitable for method development and quality control in pharmaceutical manufacturing and biochemical analysis chemimpex.com.
Methodologies for Identification and Analysis
High-performance liquid chromatography (HPLC) is a prevalent technique for the analysis of amino acids and their derivatives who.intmyfoodresearch.comtamilnadutesthouse.com. This compound can be analyzed using HPLC, often with UV-Vis or fluorescence detection, following derivatization who.intmyfoodresearch.comtamilnadutesthouse.comnih.gov. For instance, phenylisothiocyanate (PITC) derivatization followed by reverse-phase HPLC with UV detection is a common method for quantifying amino acids in physiological samples nih.gov. The compound’s purity is typically assessed by HPLC or titration analysis, with reported purities often exceeding 97.0% or 98.0% sigmaaldrich.comvwr.com. Its molecular formula is C₁₅H₁₈N₂O₄, and its molecular weight is approximately 290.3 g/mol chemimpex.comiris-biotech.deadvancedchemtech.com.
Chiral Recognition Studies of Amino Acid Enantiomers
As a D-amino acid derivative, this compound is relevant in chiral recognition studies, which are crucial for analyzing the enantiomeric purity of amino acids mdpi.comspringernature.commdpi.comchinacloudapi.cn. Chiral HPLC, utilizing polysaccharide-based chiral stationary phases (CSPs), is a key method for separating enantiomers of protected amino acids springernature.comchinacloudapi.cn. These techniques are vital because the chemical and chiral purity of protected amino acids directly impacts the final purity and yield of synthesized peptides chinacloudapi.cn. Studies have demonstrated the ability of various CSPs to resolve FMOC-protected amino acids, including phenylalanine derivatives, with high enantioselectivity mdpi.comchinacloudapi.cn. For example, specific chiral stationary phases have shown high association constants and selectivity for Boc-protected amino acid carboxylates, with some exhibiting preferences for D-amino acid enantiomers mdpi.com. Electrochemical sensors have also been developed for the enantiomeric recognition of phenylalanine derivatives, demonstrating the importance of chiral analysis in this field mdpi.com.
Compound Information Table
| Property | Value | Source(s) |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-4-cyano-D-phenylalanine | iris-biotech.de |
| Synonyms | This compound, Boc-p-cyano-D-Phe-OH, Boc-4-cyano-D-phenylalanine, (R)-Boc-2-amino-(4-cyanophenyl)propanoic acid | chemimpex.comadvancedchemtech.com |
| CAS Number | 146727-62-0 | chemimpex.comiris-biotech.deadvancedchemtech.com |
| Molecular Formula | C₁₅H₁₈N₂O₄ | chemimpex.comiris-biotech.de |
| Molecular Weight | 290.3 g/mol | chemimpex.comiris-biotech.de |
| Purity | ≥ 97.0% (TLC), ≥ 98.0% (HPLC, titration analysis) | sigmaaldrich.comvwr.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 154 - 157 °C | chemimpex.com |
| Optical Rotation | [α]²⁰<0xE1><0xB5><0x83> = -8 ± 1° (C=1.034% in MeOH) | chemimpex.com |
| Storage Conditions | Store at 0-8°C | chemimpex.comiris-biotech.de |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comscientificlabs.com |
This article is based on information from the provided search results.This compound: A Versatile Compound in Biochemical Research and Probe Development
This compound, chemically known as N-alpha-t-Butyloxycarbonyl-4-cyano-D-phenylalanine, is a specialized amino acid derivative that plays a significant role in advancing biochemical research and the development of molecular probes. Its structure incorporates the tert-butyloxycarbonyl (Boc) protecting group, essential for controlled peptide synthesis, and a cyano (CN) group at the para position of the phenyl ring, which introduces unique electronic and functional properties. These attributes make it a valuable component in various scientific disciplines, including neuroscience and analytical chemistry.
Research Applications and Findings
Medicinal Chemistry and Drug Development
The unique cyano substituent and the D-chirality make this compound a valuable scaffold in medicinal chemistry for designing novel drug candidates. Its derivatives are explored for potential therapeutic applications, particularly in areas such as oncology and neurology smolecule.comchemimpex.comchembk.com. The cyano group can participate in crucial interactions with biological targets or serve as a point for further chemical elaboration to optimize pharmacokinetic and pharmacodynamic properties.
Advanced Research Applications
Beyond standard peptide synthesis, this compound finds application in more specialized research areas:
Protein Crystallography : The cyano group's ability to bind to heavy metals makes this amino acid derivative useful for introducing metal atoms into protein crystals. This is a critical step in protein crystallography for facilitating crystal formation and enabling X-ray diffraction analysis, which is essential for determining protein structures smolecule.com.
Enzyme Inhibition : The cyano group can act as a bioisostere or mimic the natural substrate of certain enzymes. By incorporating this compound into peptide sequences, researchers can design potent enzyme inhibitors to study enzyme mechanisms and develop new therapeutic agents smolecule.com.
Bioconjugation : The cyano group can function as a reactive handle for bioconjugation reactions. This allows for the precise attachment of biomolecules, such as antibodies or targeting ligands, to therapeutic agents, which is vital for developing targeted drug delivery systems smolecule.com.
Analytical Chemistry : It is employed as a standard in analytical methods to aid in the quantification and quality control of related compounds in complex mixtures, particularly in pharmaceutical manufacturing chemimpex.com.
Table 2: Research Applications of this compound
| Application Area | Specific Use | Key Research Findings / Impact |
| Peptide Synthesis | Building block in solid-phase and solution-phase peptide synthesis. | Enhances peptide binding affinity to target molecules; influences peptide conformation and stability. smolecule.comchemimpex.com |
| Drug Development | Scaffold for designing novel therapeutics; explored for applications in oncology and neurology. | Potential to modify peptide properties for improved efficacy and selectivity; basis for peptidomimetic drug design. smolecule.comchemimpex.comchembk.com |
| Protein Crystallography | Introduction of heavy metals into protein crystals for phasing. | Facilitates crystal formation and X-ray diffraction analysis for structure determination. smolecule.com |
| Enzyme Inhibition | Mimics natural substrates to design enzyme inhibitors. | Aids in studying enzyme function and developing new therapeutic agents. smolecule.com |
| Bioconjugation | Functional handle for attaching biomolecules to therapeutic agents. | Enables targeted drug delivery systems. smolecule.com |
| Analytical Chemistry | Standard for quantification and quality control. | Essential for ensuring accuracy in pharmaceutical manufacturing and research. chemimpex.com |
Contribution of Boc D Phe 4 Cn Oh to Biochemical Research and Probe Development
Applications in Neuroscience Research
Within the realm of neuroscience, this compound and its derivatives are explored for their potential to elucidate complex neural functions and mechanisms.
Studies Related to Neurotransmitter Function
Modified amino acids, including phenylalanine derivatives, are of interest in studies investigating neurotransmitter systems chemimpex.comsmolecule.com. While specific research directly detailing this compound’s role in neurotransmitter function is limited in the provided sources, the general class of phenylalanine derivatives has been associated with influencing receptor activity and neuronal signaling pathways smolecule.comnih.gov. Phenylalanine itself is a precursor to crucial neurotransmitters like catecholamines mdpi.com. The electronic influence of the cyano group on the phenyl ring can potentially alter binding affinities to receptors or modulate the activity of enzymes involved in neurotransmission chemimpex.comsmolecule.com.
Mechanisms of Action for Neurological Disorders
The compound’s potential applications extend to understanding the underlying mechanisms of neurological disorders chemimpex.comsmolecule.com. Derivatives of this compound are being investigated for their therapeutic potential in neurological conditions smolecule.com. By incorporating this modified amino acid into peptide structures, researchers can develop molecules with tailored biological activities that may target specific pathways implicated in neurological diseases. This capability allows for the exploration of novel therapeutic strategies aimed at influencing receptor activity or enzyme function within the central nervous system smolecule.com.
Use in Analytical Chemistry for Amino Acid Derivative Quantification
This compound serves a critical role in analytical chemistry, primarily as a reference standard for the precise quantification and identification of amino acid derivatives. Its well-defined chemical structure and high purity are essential for developing and validating analytical methods, ensuring quality control in pharmaceutical production and biochemical analyses chemimpex.com.
Methodologies for Identification and Analysis
High-performance liquid chromatography (HPLC) is the predominant technique employed for the analysis of amino acids and their derivatives who.intmyfoodresearch.comtamilnadutesthouse.com. This compound is amenable to HPLC analysis, often requiring pre-column derivatization to enhance detectability, typically via UV-Vis or fluorescence detectors who.intmyfoodresearch.comtamilnadutesthouse.comnih.gov. A common analytical approach involves derivatization with phenylisothiocyanate (PITC), followed by separation using reverse-phase HPLC and UV detection, which is effective for quantifying amino acids in biological samples nih.gov. The purity of this compound is commonly ascertained through HPLC or titration, with reported purities frequently exceeding 97.0% or 98.0% sigmaaldrich.comvwr.com. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of approximately 290.3 g/mol chemimpex.comiris-biotech.deadvancedchemtech.com.
Chiral Recognition Studies of Amino Acid Enantiomers
As a D-enantiomer of phenylalanine, this compound is significant in chiral recognition studies, which are fundamental for determining the enantiomeric purity of amino acids mdpi.comspringernature.commdpi.comchinacloudapi.cn. Chiral HPLC, utilizing specialized chiral stationary phases (CSPs) often derived from polysaccharides, is a key methodology for the separation of amino acid enantiomers springernature.comchinacloudapi.cn. The enantiomeric purity of protected amino acids is paramount, as it directly influences the quality and yield of synthesized peptides chinacloudapi.cn. Research has demonstrated the effectiveness of various CSPs in resolving FMOC-protected amino acids, including phenylalanine derivatives, with high enantioselectivity mdpi.comchinacloudapi.cn. For instance, certain chiral stationary phases have exhibited strong binding affinities and selectivity for Boc-protected amino acid carboxylates, with some showing a preference for D-amino acid enantiomers mdpi.com. Additionally, electrochemical sensors have been developed for the enantiomeric recognition of phenylalanine derivatives, underscoring the importance of chiral analysis in this field mdpi.com.
Compound Information Table
| Property | Value | Source(s) |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-4-cyano-D-phenylalanine | iris-biotech.de |
| Synonyms | This compound, Boc-p-cyano-D-Phe-OH, Boc-4-cyano-D-phenylalanine, (R)-Boc-2-amino-(4-cyanophenyl)propanoic acid | chemimpex.comadvancedchemtech.com |
| CAS Number | 146727-62-0 | chemimpex.comiris-biotech.deadvancedchemtech.com |
| Molecular Formula | C₁₅H₁₈N₂O₄ | chemimpex.comiris-biotech.de |
| Molecular Weight | 290.3 g/mol | chemimpex.comiris-biotech.de |
| Purity | ≥ 97.0% (TLC), ≥ 98.0% (HPLC, titration analysis) | sigmaaldrich.comvwr.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 154 - 157 °C | chemimpex.com |
| Optical Rotation | [α]²⁰<0xE1><0xB5><0x83> = -8 ± 1° (C=1.034% in MeOH) | chemimpex.com |
| Storage Conditions | Store at 0-8°C | chemimpex.comiris-biotech.de |
| Reaction Suitability | Boc solid-phase peptide synthesis | sigmaaldrich.comscientificlabs.com |
Future Research Directions and Emerging Paradigms
Integration of Boc-D-Phe(4-CN)-OH into Advanced Peptide and Peptidomimetic Scaffolds
The incorporation of unnatural amino acids is a cornerstone of modern peptide design, aimed at overcoming the limitations of natural peptides, such as poor stability and low bioavailability. This compound is particularly valuable in this context. The D-configuration of the amino acid provides inherent resistance to proteolytic degradation, a critical attribute for therapeutic peptide development. Standard solid-phase peptide synthesis (SPPS) protocols, particularly those utilizing Boc chemistry, can readily accommodate the integration of this compound into complex peptide sequences. thermofisher.comnih.gov
Future research will focus on leveraging this compound to create sophisticated peptide architectures. Because of the nonpolar nature and steric bulk of its side chain, phenylalanine is a preferred residue in peptidomimetics targeting hydrophobic binding sites. mdpi.org The cyano group on the phenyl ring offers a site for further chemical modification, allowing the attachment of other functional moieties post-synthesis. For instance, this compound can be used to prepare peptides that are precursors to those containing D-4-amidinophenylalanine or D-4-(aminomethyl)phenylalanine residues, expanding the chemical diversity and potential bioactivity of the resulting molecules. peptide.com
Furthermore, the integration of this compound into peptidomimetic scaffolds—structures designed to mimic the essential elements of a natural peptide—is a promising avenue. mdpi.org These scaffolds aim to reproduce the therapeutic effect of a peptide while having improved drug-like properties. The hydrophobicity and unique electronic properties of the 4-cyanophenyl group can be exploited to fine-tune the binding affinity and selectivity of peptidomimetics for their biological targets, such as G-protein coupled receptors or enzymes. mdpi.org
| Scaffold Type | Rationale for Incorporation | Potential Advantages | Research Focus |
|---|---|---|---|
| Linear & Cyclic Peptides | Enhance proteolytic stability (D-amino acid); Introduce a unique spectroscopic probe or reactive handle (cyano group). | Increased in vivo half-life; Facilitates structural and binding studies; Site for bioconjugation. | Development of long-lasting peptide therapeutics and diagnostic agents. |
| Peptidomimetics | Mimic hydrophobic pharmacophores (phenyl ring); Modulate receptor binding affinity and selectivity. mdpi.org | Improved oral bioavailability and metabolic stability; Enhanced target specificity. | Design of small-molecule drugs targeting protein-protein interactions. |
| Peptide-Fullerene Conjugates | Utilize the hydrophobic nature of the substituted phenylalanine to enhance cell membrane penetration. nih.gov | Creation of novel cell-penetrating peptides for intracellular drug delivery. nih.gov | Development of nanocarriers for targeted therapy. |
| Self-Assembling Peptides | Influence intermolecular interactions (π-π stacking) to control the formation of nanostructures. nih.gov | Creation of novel biomaterials with tailored properties for tissue engineering or drug delivery. nih.gov | Investigation of hydrogels and fibril-forming peptides for biomedical applications. |
Exploration of Novel Biofunctional Properties of Cyano-Modified Phenylalanine Residues
The cyano group of 4-cyanophenylalanine (pCNPhe) is a powerful and versatile spectroscopic probe, a property that has been extensively explored with its L-enantiomer and is directly applicable to peptides containing the D-form. nih.govnih.gov This functionality opens up new paradigms for studying molecular interactions and dynamics in real-time.
The C≡N stretching vibration of the nitrile group is exquisitely sensitive to its local microenvironment, making it an excellent infrared (IR) reporter. nih.govacs.org The frequency of this vibration shifts in response to changes in solvent polarity and, most notably, the formation of hydrogen bonds. nih.gov This sensitivity allows researchers to probe local protein structure, dynamics, and interactions with high spatial and temporal resolution. acs.org
In addition to its use as an IR probe, pCNPhe is also a useful fluorescent reporter. researchgate.netresearchgate.net Its fluorescence quantum yield and lifetime are sensitive to the local environment, providing a means to monitor protein folding, binding events, and membrane interactions. nih.govnih.govresearchgate.net The fluorescence can be selectively excited, even in the presence of tryptophan residues, making it a more versatile probe than naturally fluorescent amino acids like tyrosine. researchgate.net Researchers have demonstrated its utility in detecting peptide-calmodulin binding and as a sensor for pH, capable of determining the pKa of peptide termini and monitoring the kinetics of membrane penetration. nih.govresearchgate.net
Future research will likely focus on applying these spectroscopic properties to more complex biological systems. By incorporating this compound into therapeutic peptide candidates, it may be possible to directly observe their engagement with cellular targets, providing invaluable mechanistic insights.
| Technique | Property Measured | Application | Key Findings/Potential |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C≡N stretching frequency. nih.gov | Probing local protein environments, hydrogen bonding, and protein dynamics. acs.orgnih.gov | The nitrile vibration is a sensitive marker of H-bonding and local electric fields, providing high-resolution structural information. nih.govacs.org |
| Fluorescence Spectroscopy | Fluorescence quantum yield and lifetime. nih.gov | Monitoring protein folding, binding interactions, and membrane penetration. nih.govresearchgate.net | Can be used as a FRET probe and is sensitive to environmental polarity and quenching by nearby residues like histidine. nih.govacs.org |
| pH Sensing | pH-dependent fluorescence quenching. nih.gov | Determining N-terminal pKa values and kinetics of cell-penetrating peptides. nih.gov | The fluorescence of pCNPhe near an N-terminal amino group is quenched in a pH-dependent manner. nih.gov |
High-Throughput Screening Methodologies Utilizing this compound Derivatives
High-throughput screening (HTS) is essential for the discovery of new drug leads from large combinatorial libraries. creative-peptides.com The inclusion of non-natural amino acids like this compound in peptide libraries significantly expands the accessible chemical space, increasing the probability of identifying potent and selective binders. nih.govnih.govacs.org
One-bead-one-compound (OBOC) is a well-established method for generating vast libraries of peptides for screening. nih.govacs.org this compound can be readily used as a building block in the chemical synthesis of these libraries. Future HTS methodologies could be designed to specifically leverage the unique properties of the 4-cyanophenylalanine residue. For example, its distinct spectroscopic signature could be used for hit identification. The nitrile group's sharp, unique IR absorption band could serve as a "tag" for quantifying peptide amounts on beads or in solution.
Moreover, advanced HTS platforms that use mass spectrometry for decoding hits from peptide mixtures can benefit from the inclusion of unnatural amino acids. nih.gov The mass shift introduced by the cyano group provides a clear marker for identifying sequences containing this residue during de novo sequencing of active compounds. As screening technologies become more sophisticated, integrating building blocks that offer both unique biological potential and analytical advantages will be crucial. creative-peptides.comnih.gov
| HTS Platform | Role of this compound | Potential Advantage |
|---|---|---|
| One-Bead-One-Compound (OBOC) Libraries | Incorporated as a building block during solid-phase synthesis. nih.gov | Expands library diversity; the cyano group can act as a spectroscopic handle for hit validation. |
| Affinity Selection-Mass Spectrometry | Part of peptide libraries screened in solution against a target. nih.gov | The unique mass of the residue aids in the unambiguous identification of hits during MS/MS sequencing. nih.gov |
| Fluorescence-Based Screening | The 4-cyanophenylalanine residue acts as an intrinsic fluorophore. researchgate.net | Enables screening assays where binding to a target protein modulates the fluorescence of the peptide hit (e.g., through quenching or enhancement). |
Computational Chemistry and Molecular Modeling in Predicting Compound Behavior
Computational chemistry and molecular modeling have become indispensable tools in peptide design and drug discovery. mdpi.com These methods provide critical insights into the structural and dynamic properties of peptides, guiding the rational design of new molecules with desired functions. mdpi.com For a non-canonical amino acid like this compound, computational approaches are vital for predicting its impact on peptide behavior before committing to costly and time-consuming synthesis.
Molecular dynamics (MD) simulations, in particular, are powerful for exploring how the incorporation of 4-cyanophenylalanine affects peptide conformation, stability, and flexibility. nih.govmdpi.com Studies have successfully combined MD simulations with IR spectroscopy and X-ray crystallography to achieve a detailed molecular interpretation of the local environment around the nitrile group within a protein. nih.govacs.orgnih.gov This integrated approach can reveal specific interactions, such as hydrogen bonding to water or nearby amino acid side chains, that influence the peptide's structure and function. acs.orgnih.gov
Future directions will involve using these computational tools proactively. For instance, molecular docking can predict how a peptide containing D-Phe(4-CN) might interact with a biological target, helping to prioritize candidates for synthesis. mdpi.com Virtual screening of entire libraries of peptides containing this residue can be performed in silico to identify potential hits. mdpi.com Furthermore, specialized computational packages are being developed to facilitate the analysis of peptide libraries and model their interactions, which will accelerate the discovery process. mdpi.com
| Method | Objective | Predicted Properties |
|---|---|---|
| Molecular Dynamics (MD) Simulations | To understand the conformational dynamics and stability of the peptide in different environments (e.g., water, membrane). nih.govmdpi.com | Peptide folding/unfolding pathways, local flexibility, hydrogen bonding networks, interaction with solvent. nih.govnih.gov |
| Molecular Docking | To predict the binding mode and affinity of the peptide to a specific receptor or enzyme. mdpi.com | Binding pose, interaction hotspots, estimated binding free energy. |
| Quantum Mechanics (QM) Calculations | To accurately model the electronic properties of the 4-cyanophenylalanine residue. | IR vibrational frequencies, charge distribution, electrostatic potential. |
| Virtual Library Screening | To computationally screen large numbers of peptides containing the residue against a target structure. mdpi.com | Ranking of potential binders, identification of lead candidates for synthesis. |
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing Boc-D-Phe(4-CN)-OH, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves protecting the amino group with a Boc group and introducing the 4-cyano substituent on the phenyl ring. Critical parameters include pH control (e.g., maintaining pH 4–6 during reaction steps to avoid side reactions) and stoichiometric ratios of reagents like FeCl₃·6H₂O and NaOH for controlled hydrolysis . To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail, validate product purity via HPLC (>98%) and NMR (e.g., δ 1.4 ppm for Boc methyl groups), and cross-reference with literature protocols .
Q. How should this compound be stored, and what are its solubility properties in common solvents?
- Methodological Answer : Store under anhydrous conditions at 2–8°C to prevent Boc-group cleavage . For solubility, prepare stock solutions in DMSO (376.92 mM) with sonication to ensure homogeneity. Avoid aqueous buffers unless stabilized with organic co-solvents (e.g., 10% DMSO in PBS). Pre-warm to 37°C if recrystallization occurs .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Use:
- NMR : Confirm stereochemistry via coupling constants (e.g., J = 8.5 Hz for aromatic protons) and Boc-group integrity.
- FT-IR : Validate the nitrile group at ~2220 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹.
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ = 279.33 Da) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) at the M06-2X-D3/6-31G(d,p) level to calculate activation free energies (ΔG‡) for reactions involving the nitrile group. Compare Hammett parameters (σ) of substituents (e.g., 4-CN vs. 4-Cl) to predict electronic effects on reaction rates . Validate predictions experimentally using kinetic studies (e.g., monitoring coupling efficiency via LC-MS).
Q. What strategies resolve contradictions between observed and predicted stereochemical outcomes in this compound-mediated asymmetric syntheses?
- Methodological Answer : If racemization occurs despite computational predictions, analyze:
- Reaction intermediates : Use chiral HPLC to track enantiomeric excess (ee) at each step.
- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to stabilize transition states.
- Catalyst optimization : Screen Pd or Ru catalysts for improved stereocontrol .
Q. How can this compound be integrated into peptide engineering for studying steric and electronic effects in receptor binding?
- Methodological Answer : Incorporate the residue into model peptides (e.g., GPCR ligands) via solid-phase synthesis. Use SPR or ITC to measure binding affinity changes. Compare with analogs (e.g., 4-Cl or 4-F substitutions) to isolate electronic contributions. Validate structural perturbations via X-ray crystallography or cryo-EM .
Ethical and Reporting Considerations
- Data Integrity : Adhere to COPE guidelines by reporting raw data (e.g., NMR spectra, chromatograms) in supplementary materials and avoiding selective data omission .
- Reproducibility : Provide stepwise synthesis protocols, including failure conditions (e.g., pH >7 leading to Boc deprotection), to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
